molecular formula C18H18N2OS2 B1667303 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol CAS No. 76383-13-6

2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol

Cat. No. B1667303
CAS RN: 76383-13-6
M. Wt: 342.5 g/mol
InChI Key: JZPGURKWXUBQLP-VXLYETTFSA-N
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Description

BIR1 is a balloon inducing reagent. BIR1 triggers a spontaneous self-organizing program that leads to the formation of a 3-D balloon-shaped structure during hESC differentiation.

Scientific Research Applications

Synthesis and Spectroscopic Characterization

A study by Ermiş and Durmuş (2020) focused on the synthesis of novel thiophene-benzothiazole derivative azomethine compounds, including those similar to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol. These compounds were synthesized using microwave-assisted methods and characterized using various spectroscopic techniques. The study emphasized the solvent effects on UV-Vis absorption and conducted detailed density functional theory (DFT) studies to analyze molecular structures and properties (Ermiş & Durmuş, 2020).

Structural Studies

Yıldız et al. (2010) synthesized Schiff base compounds similar to the subject chemical and analyzed their structures through crystallography. They explored the presence of different tautomeric forms and their relation to hydrogen bonding, using techniques like FT-IR, NMR, and UV-visible spectroscopy (Yıldız et al., 2010).

Antimicrobial and Antioxidant Properties

Ekennia et al. (2017) investigated metal(II) complexes of ligands related to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol. They assessed their antimicrobial efficacy and antioxidant potential, highlighting the diverse biological activities of these compounds (Ekennia et al., 2017).

Corrosion Inhibition

Yılmaz et al. (2016) studied a compound similar to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol for its effectiveness as a corrosion inhibitor. They focused on its application in protecting mild steel in acidic environments, combining experimental and theoretical approaches to understand its protective mechanism (Yılmaz et al., 2016).

Photoluminescence Properties

Yıldırım and Kaya (2012) synthesized a thiazole-based Schiff base, examining its photoluminescence properties in different solvents. This research is relevant for understanding the potential application of such compounds in optoelectronic devices (Yıldırım & Kaya, 2012).

DNA Binding and Cleavage Studies

Tejaswi et al. (2016) explored the DNA binding and cleavage abilities of benzothiazole Schiff base complexes. Their research provides insights into the potential biological and therapeutic applications of these compounds (Tejaswi et al., 2016).

properties

CAS RN

76383-13-6

Product Name

2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[[2-(2-methylpropylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C18H18N2OS2/c1-12(2)11-22-18-20-15-8-7-14(9-17(15)23-18)19-10-13-5-3-4-6-16(13)21/h3-10,12,21H,11H2,1-2H3

InChI Key

JZPGURKWXUBQLP-VXLYETTFSA-N

SMILES

CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O

Canonical SMILES

CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O

Appearance

Solid powder

Other CAS RN

76383-13-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BIR1;  BIR1;  BIR1;  Balloon inducing reagent-1;  Balloon inducing reagent 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
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2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
Reactant of Route 3
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
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2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
Reactant of Route 5
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
Reactant of Route 6
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol

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